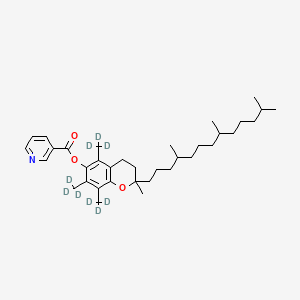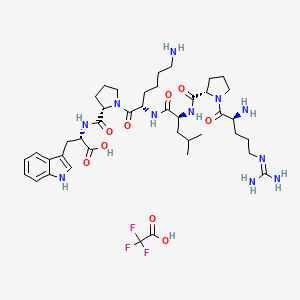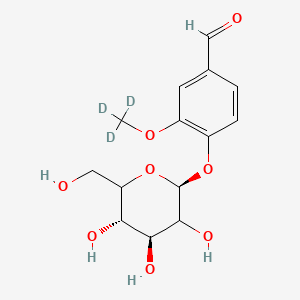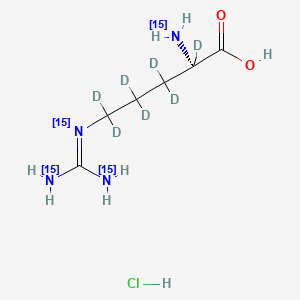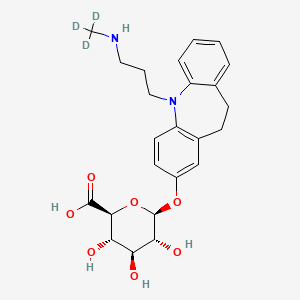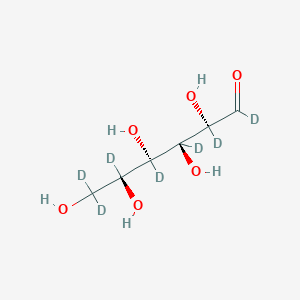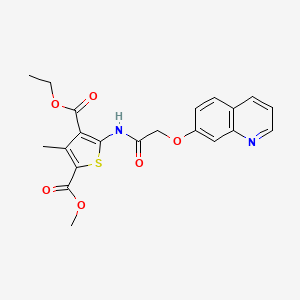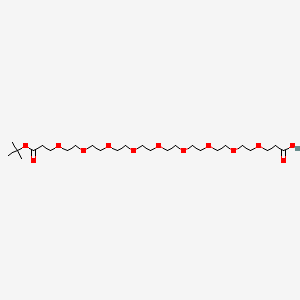
Acid-PEG9-t-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acid-PEG9-t-butyl ester is a polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are a class of molecules designed to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system. The compound is characterized by its PEG chain, which enhances solubility and biocompatibility, and a t-butyl ester group that can be deprotected under acidic conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Acid-PEG9-t-butyl ester typically involves the esterification of a PEG chain with a t-butyl ester group. One common method is the Steglich esterification, which employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction is carried out under mild conditions, often in dichloromethane (DCM) or dimethylformamide (DMF) as solvents .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using similar reagents and conditions. The scalability of the reaction is facilitated by the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions: Acid-PEG9-t-butyl ester undergoes various chemical reactions, including:
Esterification: Formation of esters from carboxylic acids and alcohols.
Transesterification: Exchange of ester groups between molecules.
Deprotection: Removal of the t-butyl ester group under acidic conditions to yield the free acid.
Common Reagents and Conditions:
Esterification: DCC, DMAP, DCM, DMF.
Transesterification: Sodium t-butoxide, lithium t-butoxide.
Deprotection: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid.
Major Products:
Esterification: Formation of this compound.
Transesterification: Formation of new esters with different alcohol groups.
Deprotection: Formation of the free acid form of the compound.
Aplicaciones Científicas De Investigación
Acid-PEG9-t-butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are employed to selectively degrade target proteins.
Biology: Facilitates the study of protein degradation pathways and the development of new therapeutic strategies.
Medicine: Potential use in the development of targeted therapies for various diseases, including cancer and neurodegenerative disorders.
Industry: Employed in the production of advanced drug delivery systems and targeted therapeutics
Mecanismo De Acción
The mechanism of action of Acid-PEG9-t-butyl ester involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by the PEG linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This dual binding facilitates the ubiquitination and subsequent proteasomal degradation of the target protein. The PEG chain enhances the solubility and stability of the PROTAC molecule, while the t-butyl ester group can be deprotected to yield the active form of the compound .
Comparación Con Compuestos Similares
Hydroxy-PEG9-t-butyl ester: Contains a hydroxyl group instead of a carboxyl group, used for further derivatization.
Amino-PEG9-t-butyl ester: Contains an amino group, used in the synthesis of drugs and drug delivery systems.
Bis-PEG9-t-butyl ester: Contains two PEG chains, used in the design of advanced drug delivery systems.
Uniqueness: Acid-PEG9-t-butyl ester is unique due to its specific role as a PROTAC linker, facilitating the selective degradation of target proteins. Its PEG chain enhances solubility and biocompatibility, while the t-butyl ester group allows for controlled deprotection and activation of the compound .
Propiedades
Fórmula molecular |
C26H50O13 |
|---|---|
Peso molecular |
570.7 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C26H50O13/c1-26(2,3)39-25(29)5-7-31-9-11-33-13-15-35-17-19-37-21-23-38-22-20-36-18-16-34-14-12-32-10-8-30-6-4-24(27)28/h4-23H2,1-3H3,(H,27,28) |
Clave InChI |
PFVZSRZLXIYZBF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


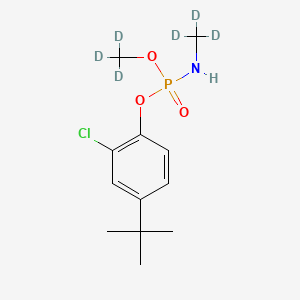
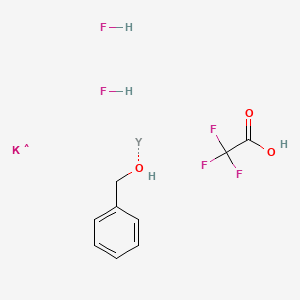
![1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(oxane-4-carbonyl)piperidin-4-yl]urea](/img/structure/B12423748.png)
